

Vofatamab vs. Infigratinib: A Comparative Guide to FGFR3 Inhibition

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Compound of Interest

Compound Name: *Vsppltlgqls*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vofatamab (**Vsppltlgqls**) and Infigratinib, two distinct therapeutic agents targeting the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, a critical driver in various cancers, notably urothelial carcinoma. This document summarizes their mechanisms of action, presents available clinical data, and outlines the experimental protocols from key clinical trials to inform research and drug development decisions.

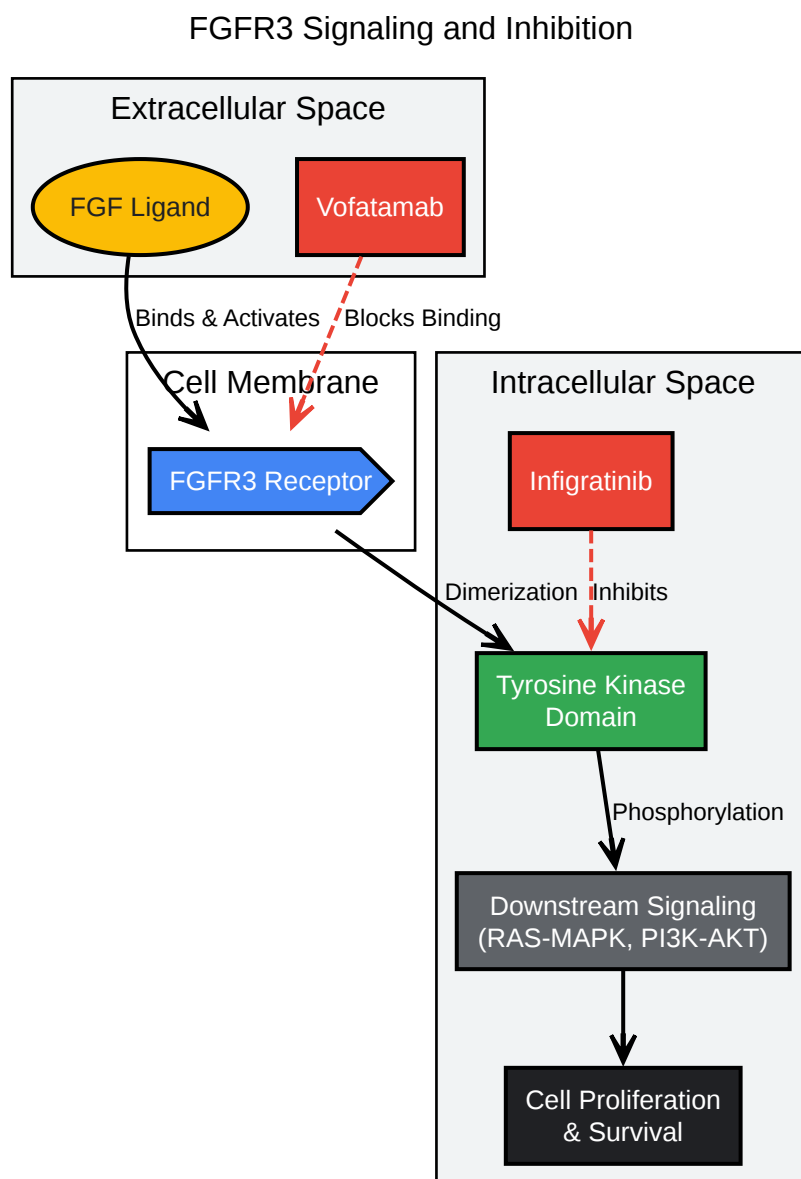
At a Glance: Vofatamab vs. Infigratinib

Feature	Vofatamab (Vsppltlgqls)	Infigratinib
Drug Class	Human monoclonal antibody	Small molecule tyrosine kinase inhibitor
Target(s)	Specifically binds to the extracellular domain of FGFR3.[1][2][3]	Inhibits the kinase activity of FGFR1, FGFR2, and FGFR3. [4][5][6]
Mechanism of Action	Blocks ligand binding and prevents both wild-type and mutated FGFR3 activation and dimerization.[1][3][7]	Competitively binds to the ATP-binding site in the kinase domain of FGFRs, preventing autophosphorylation and downstream signaling.[5]
Administration	Intravenous (IV) infusion.[8][9]	Oral.[10][11]

Mechanism of Action

Vofatamab is a human IgG1 monoclonal antibody that exhibits high specificity for the FGFR3 receptor.[1][12] Its primary mechanism involves binding to the extracellular domain of FGFR3, which sterically hinders the binding of its natural ligands, the fibroblast growth factors (FGFs). [3] This action prevents the dimerization and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades. Notably, Vofatamab is effective against both wild-type and genetically mutated forms of FGFR3.[1][3]

Infigratinib is an orally bioavailable small molecule that functions as an ATP-competitive tyrosine kinase inhibitor.[6][10] It targets the intracellular kinase domains of FGFR1, FGFR2, and FGFR3.[4] By occupying the ATP-binding pocket, Infigratinib prevents the autophosphorylation of the receptor, a critical step in its activation.[5] This blockade of phosphorylation effectively halts the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]



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Figure 1. Mechanisms of Vofatamab and Infigratinib.

Clinical Efficacy

Direct head-to-head clinical trials comparing Vofatamab and Infigratinib are not available. The following tables summarize efficacy data from separate clinical trials in patients with urothelial carcinoma.

Vofatamab Clinical Trial Data

Trial	Treatment Arm	Patient Population	N	Objective Response Rate (ORR)
FIERCE-21 (Phase II)[7][13]	Vofatamab Monotherapy	Metastatic Urothelial Carcinoma (mUC) with FGFR3 mutation/fusion, previously treated	21	Partial Response (PR) in 1 patient
Vofatamab + Docetaxel	mUC with FGFR3 mutation/fusion, previously treated	21	PR in 5 patients	
FIERCE-22 (Phase Ib/II)[12] [14]	Vofatamab + Pembrolizumab	mUC, progressed after platinum-based chemotherapy	35	36% (overall)
FGFR3 mutated/fusion	7	43%		
FGFR3 wild-type	20	33%		

Infigratinib Clinical Trial Data

Trial	Treatment Arm	Patient Population	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)
Phase Ib[10]	Infigratinib	mUC with FGFR3 alterations	67	25.4%	64.2%
First-line	13	30.8%	46.2%		
Second-line or later	54	24.1%	68.5%		
PROOF 302 (Phase III) [15]	Infigratinib	Adjuvant setting for high-risk resected UC with FGFR3 alterations	20	Not a primary endpoint	Not a primary endpoint
Placebo	19				

Note: The PROOF 302 trial was terminated early due to slow accrual and not for safety concerns, precluding definitive conclusions on efficacy in the adjuvant setting.[15][16]

Safety and Tolerability

Vofatamab Adverse Events (FIERCE-21 & FIERCE-22)

Adverse Event (Any Grade)	Vofatamab Monotherapy/Combination
Decreased appetite	Common
Diarrhea	Common
Pyrexia (Fever)	Common
Asthenia	21%
Rash	12%
Anemia (Grade ≥3)	10-19%

A notable characteristic of Vofatamab is the absence of hyperphosphatemia, a common on-target effect of small molecule FGFR inhibitors, due to its different mechanism of action.[\[12\]](#)[\[17\]](#)

Infigratinib Adverse Events (Phase Ib & PROOF 302)

Adverse Event (Any Grade)	Infigratinib
Hyperphosphatemia	46%
Fatigue	37%
Decreased appetite	32%
Stomatitis	25%
Elevated creatinine	42%
Constipation	37%
Anemia	36%
Dry mouth	31%
Alopecia	31%

Hyperphosphatemia is a recognized on-target effect of Infigratinib and other FGFR tyrosine kinase inhibitors.

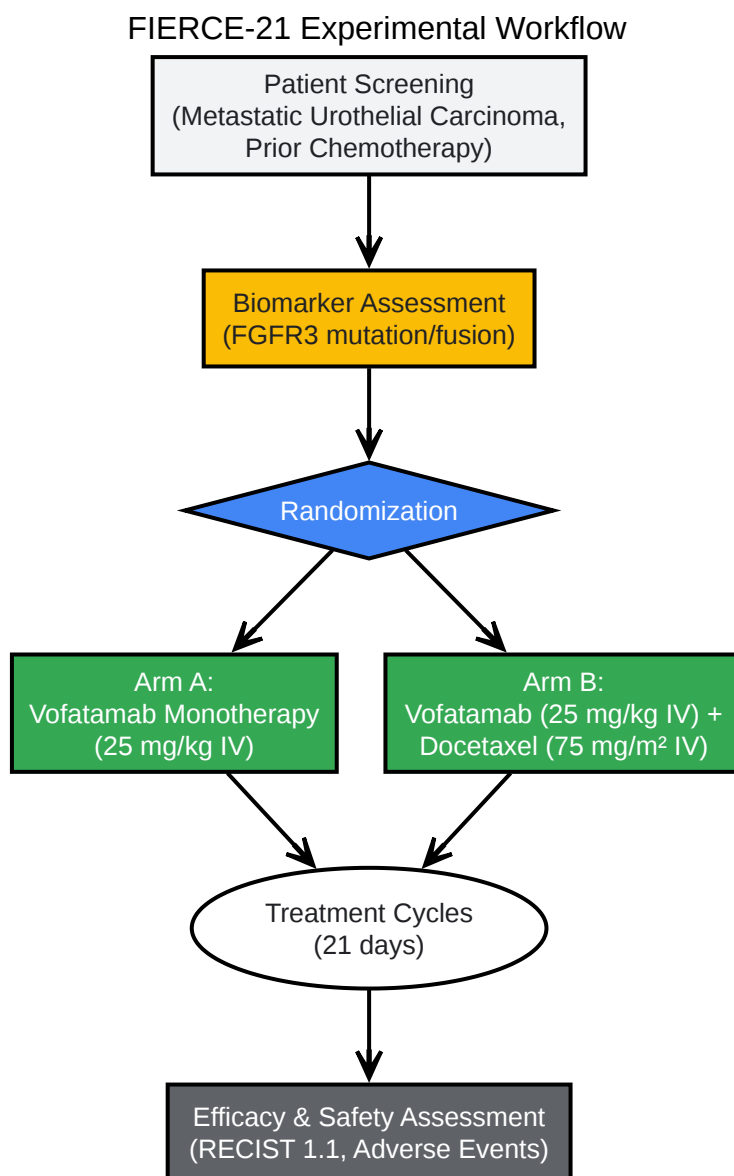
Experimental Protocols

Vofatamab: FIERCE-21 Trial (NCT02401542)

The FIERCE-21 trial was a Phase Ib/II study evaluating Vofatamab alone or in combination with docetaxel in patients with locally advanced or metastatic urothelial carcinoma who had relapsed after or were refractory to at least one prior line of chemotherapy.[\[8\]](#)[\[12\]](#)

- Patient Selection: Patients were required to have a pathogenic FGFR3 mutation or fusion identified by the FoundationONE assay on archival tumor samples.[\[7\]](#)
- Dosing:
 - Vofatamab monotherapy arm: 25 mg/kg administered as an IV infusion.[\[7\]](#)[\[9\]](#)

- Combination therapy arm: Docetaxel at 75 mg/m² followed by Vofatamab at 25 mg/kg IV on day one of each 21-day cycle.[7] An additional dose of Vofatamab was given on day 8 of the first cycle.[9]
- Efficacy Assessment: Tumor response was evaluated by investigators according to RECIST 1.1 criteria.[13] The primary endpoints were safety and objective response rate.[3]



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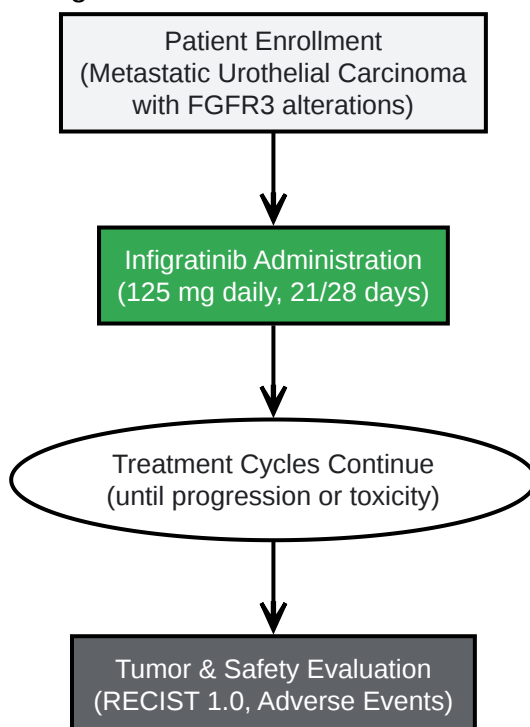
Figure 2. FIERCE-21 Trial Workflow.

Infigratinib: Phase Ib Trial in Urothelial Carcinoma

This was a multicenter, open-label, single-arm study of oral Infigratinib in patients with advanced cholangiocarcinoma or other solid tumors with FGFR alterations, including urothelial carcinoma.[10][18]

- Patient Selection: Eligible patients had metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.[10]
- Dosing: Infigratinib was administered orally at a dose of 125 mg once daily for 21 days of a 28-day cycle.[10][18]
- Efficacy Assessment: The primary endpoint was objective response rate, with secondary endpoints including disease control rate, progression-free survival, and overall survival.[10] Tumor assessments were based on RECIST 1.0 criteria.[10]

Infigratinib Phase Ib Trial Workflow



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References

- 1. Facebook [cancer.gov]
- 2. Vofatamab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. urotoday.com [urotoday.com]
- 4. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbino.com [nbino.com]
- 7. urotoday.com [urotoday.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial: NCT02401542 - My Cancer Genome [mycancergenome.org]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Fibroblast Growth Factor Inhibitors for Treating Locally Advanced/Metastatic Bladder Urothelial Carcinomas via Dual Targeting of Tumor-Specific Oncogenic Signaling and the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase 1b Trial Evaluating Tolerability and Activity of Targeted FGFR Inhibition in Localized Upper Tract Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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